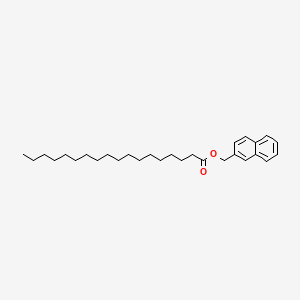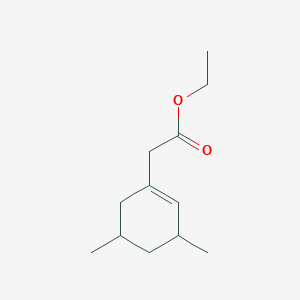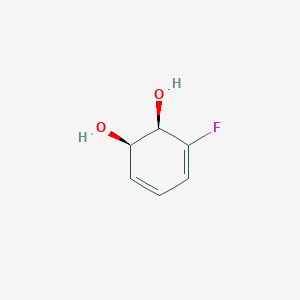
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate is an organic compound with the molecular formula C13H14O3. It is a derivative of pentenoic acid and contains an ester functional group. This compound is known for its unique structure, which includes a phenyl group, a keto group, and an ester group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction between ethyl acetoacetate and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-5-oxo-5-phenylpentanoic acid.
Reduction: Formation of ethyl 3-methyl-5-hydroxy-5-phenylpentanoate.
Substitution: Formation of brominated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate involves its interaction with various molecular targets. The ester and keto groups can participate in nucleophilic and electrophilic reactions, respectively. The phenyl group can undergo aromatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-methyl-5-oxo-5-phenylpentanoate
- Methyl 3-methyl-5-oxo-5-phenylpentanoate
- Ethyl 3-oxo-5-phenylpentanoate
Uniqueness
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate is unique due to the presence of both an α,β-unsaturated ester and a phenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
82343-51-9 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
NYYZQVCVQFHONW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


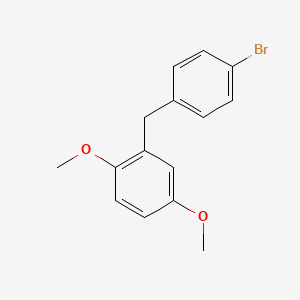


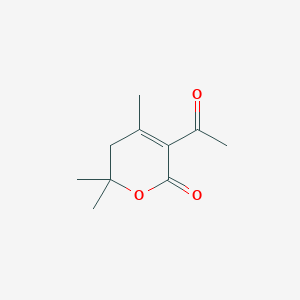
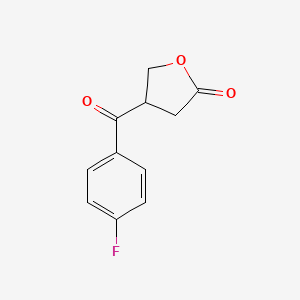
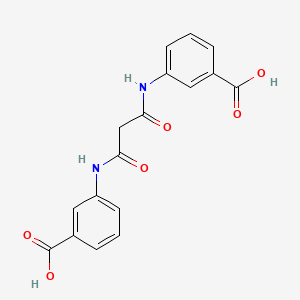
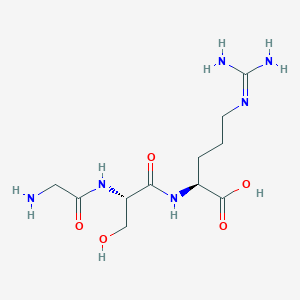
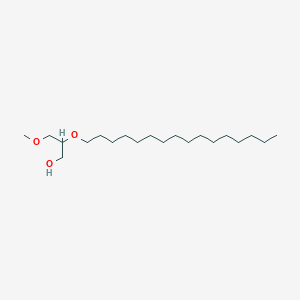

![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
